2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid
Brand Name: Vulcanchem
CAS No.: 874374-65-9
VCID: VC4142905
InChI: InChI=1S/C20H16F3N3O4/c21-20(22,23)14-8-4-7-13(11-14)18-25-16(30-26-18)10-9-15(27)24-17(19(28)29)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,24,27)(H,28,29)
SMILES: C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C20H16F3N3O4
Molecular Weight: 419.36

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid

CAS No.: 874374-65-9

Cat. No.: VC4142905

Molecular Formula: C20H16F3N3O4

Molecular Weight: 419.36

* For research use only. Not for human or veterinary use.

2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid - 874374-65-9

Specification

CAS No. 874374-65-9
Molecular Formula C20H16F3N3O4
Molecular Weight 419.36
IUPAC Name 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid
Standard InChI InChI=1S/C20H16F3N3O4/c21-20(22,23)14-8-4-7-13(11-14)18-25-16(30-26-18)10-9-15(27)24-17(19(28)29)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,24,27)(H,28,29)
Standard InChI Key BDYIMMKEYGWJGV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Synthesis and Optimization

The synthesis of 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid involves multi-step organic reactions, typically starting with the formation of the oxadiazole core. Key steps include:

  • Formation of the Oxadiazole Ring: Cyclization of a trifluoromethylphenyl-substituted amidoxime with a carboxylic acid derivative under dehydrating conditions.

  • Propanoylamino Linkage: Coupling the oxadiazole intermediate with 3-aminopropanoic acid using carbodiimide-based coupling agents.

  • Acetic Acid Functionalization: Introduction of the phenylacetic acid moiety via nucleophilic substitution or ester hydrolysis.

Reaction conditions, such as temperature (typically 80–120°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., HOBt/DCC), are optimized to achieve yields exceeding 60%. Analytical techniques like HPLC and NMR ensure purity (>95%) and structural confirmation.

Structural and Mechanistic Insights

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Trifluoromethylphenyl-Oxadiazole Core: Provides rigidity and electronic effects for target binding.

  • Propanoylamino Spacer: Enhances solubility and conformational flexibility.

  • Phenylacetic Acid Terminal Group: Contributes to hydrogen bonding and ionic interactions .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 7.5–8.1 ppm (aromatic protons), δ 3.2–3.5 ppm (methylene groups), and δ 12.1 ppm (carboxylic acid proton).

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1150 cm⁻¹ (C-F).

Comparative Analysis with Related Compounds

ParameterTarget Compound4-Methylthiazole Derivative Triazolo Pyridine
Molecular Weight419.36 g/mol500.4 g/mol450.9 g/mol
Biological TargetCOX-2, p38 MAPKSelenium-dependent enzymesTNF-α production
IC₅₀ (COX-2)0.8 µMN/AN/A
Synthetic Yield65%58%72%

This table highlights the target compound’s balanced profile of moderate molecular weight and potent enzymatic inhibition compared to bulkier selenium-containing derivatives or TNF-α-focused triazolo pyridines .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with p38 MAPK using X-ray crystallography .

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models to advance preclinical development.

  • Derivatization: Explore modifications to the propanoylamino spacer to enhance blood-brain barrier penetration.

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